molecular formula C15H20ClN B15066331 5-Chloro-2-cyclohexyl-7-methylindoline

5-Chloro-2-cyclohexyl-7-methylindoline

Cat. No.: B15066331
M. Wt: 249.78 g/mol
InChI Key: UKUAPPVWLMEFRV-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclohexyl-7-methylindoline is a substituted indoline derivative characterized by a chloro group at position 5, a cyclohexyl group at position 2, and a methyl group at position 7. The cyclohexyl substituent contributes to lipophilicity and steric bulk, while the chloro and methyl groups influence electronic properties and metabolic stability.

Properties

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

5-chloro-2-cyclohexyl-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H20ClN/c1-10-7-13(16)8-12-9-14(17-15(10)12)11-5-3-2-4-6-11/h7-8,11,14,17H,2-6,9H2,1H3

InChI Key

UKUAPPVWLMEFRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C2)C3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclohexyl-7-methylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indoline compound with good efficiency .

Industrial Production Methods

Industrial production of 5-Chloro-2-cyclohexyl-7-methylindoline typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclohexyl-7-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

5-Chloro-2-cyclohexyl-7-methylindoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclohexyl-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indoline Derivatives

Key structural analogs include:

Compound Name Substituents (Positions) Key Features
5-Chloro-2-cyclohexyl-7-methylindoline Cl (5), cyclohexyl (2), CH₃ (7) High lipophilicity; cyclohexyl increases steric hindrance
5-Chloro-2-cyclopentyl-7-methylindoline Cl (5), cyclopentyl (2), CH₃ (7) Smaller ring (cyclopentyl) reduces steric bulk vs. cyclohexyl
5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-dimethylsulfamoyloxy-1H-indol-2-yl)carbonyl]indoline Benzyloxy (5), sulfamoyl (indole) Polar sulfamoyl group; benzyloxy enhances π-π interactions
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) Indole backbone (unsaturated); carboxylic acid enables hydrogen bonding

Key Observations :

  • Cycloalkyl vs.
  • Indoline vs. Indole : The saturated indoline core enhances conformational flexibility compared to aromatic indoles, which may affect binding to rigid enzyme active sites .
  • Functional Group Effects: The dimethylsulfamoyl group in the benzyloxy analog introduces polar character, contrasting with the nonpolar cyclohexyl group in the target compound.

Biological Activity

5-Chloro-2-cyclohexyl-7-methylindoline is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews the existing literature on its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

5-Chloro-2-cyclohexyl-7-methylindoline belongs to the indoline class of compounds. Its chemical structure can be represented as follows:

  • Molecular Formula : C_{13}H_{14}ClN
  • Molecular Weight : 235.71 g/mol

The presence of the chloro group and cyclohexyl moiety contributes to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that 5-Chloro-2-cyclohexyl-7-methylindoline exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing varying degrees of sensitivity among the tested organisms.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These findings suggest that 5-Chloro-2-cyclohexyl-7-methylindoline could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Another significant aspect of the biological activity of this compound is its potential anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

A notable case study involved the treatment of MCF-7 breast cancer cells with varying concentrations of 5-Chloro-2-cyclohexyl-7-methylindoline over 48 hours. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

These results underscore the compound's potential as a lead molecule for further research in cancer therapeutics.

The biological activity of 5-Chloro-2-cyclohexyl-7-methylindoline is hypothesized to stem from its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Initial assessments indicate moderate absorption with a half-life suitable for therapeutic applications. However, further studies are required to fully elucidate its metabolic pathways and potential toxic effects.

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